molecular formula C23H32O2Si B15123750 17-Ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

17-Ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B15123750
M. Wt: 368.6 g/mol
InChI Key: XUMYPJFULCJTDX-UHFFFAOYSA-N
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Description

17-Ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one is a steroidal derivative characterized by a partially hydrogenated cyclopenta[a]phenanthrenone core. Its structure includes a 17-ethynyl group, a 13-methyl substituent, and a trimethylsilyloxy (TMS) ether at position 17. The TMS group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Key structural features:

  • 17-TMS ether: A protective group that improves stability during synthetic modifications and alters solubility .
  • 17-Ethynyl: A rigid alkyne moiety that may influence receptor binding or steric interactions .
  • 13-Methyl: A common substituent in steroidal frameworks, contributing to conformational rigidity .

Properties

Molecular Formula

C23H32O2Si

Molecular Weight

368.6 g/mol

IUPAC Name

17-ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C23H32O2Si/c1-6-23(25-26(3,4)5)14-12-21-20-9-7-16-15-17(24)8-10-18(16)19(20)11-13-22(21,23)2/h1,7,9,15,18-21H,8,10-14H2,2-5H3

InChI Key

XUMYPJFULCJTDX-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2(C#C)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with a steroidal precursor.

    Ethynylation: Introduction of the ethynyl group at the 17th position using ethynyl magnesium bromide.

    Trimethylsilylation: Protection of the hydroxyl group at the 17th position with trimethylsilyl chloride.

    Cyclization: Formation of the cyclopenta[a]phenanthrene core through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

17-Ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

17-Ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 17-Ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

A. Substituent Effects on Reactivity and Bioactivity

  • 17-TMS-oxy vs. 17-Hydroxy (Etonogestrel): The TMS group in the target compound replaces the hydroxyl group in Etonogestrel, significantly increasing lipophilicity (logP ~5.5 vs. ~3.5 estimated). This modification could delay metabolic clearance compared to Etonogestrel’s hydroxyl group, which undergoes glucuronidation .
  • 17-Ethynyl vs.

C. Physicochemical Properties

  • Solubility : The target compound’s solubility is expected to be lower than 17-hydroxy-10,13-dimethyl derivatives (39.73 units, likely µg/mL) due to the TMS group’s hydrophobicity .
  • Stability : Silyl ethers are hydrolytically stable under neutral conditions but cleaved by acids or fluorides, offering controlled deprotection strategies .

Q & A

Q. What are the optimal reaction conditions for introducing the ethynyl group during the synthesis of this compound?

The ethynylation step can be optimized using acetylene gas under anhydrous conditions with a strong base like potassium t-amylate in a non-polar solvent (e.g., ether or toluene) at 0–5°C. Reaction monitoring via TLC or HPLC is critical to track intermediate formation, as described in analogous steroid ethynylation protocols . Post-reaction workup includes neutralization with aqueous ammonium chloride and recrystallization from ether/petroleum ether mixtures to isolate the product.

Q. How should researchers safely handle this compound given limited toxicological data?

Assume acute toxicity (H302, H315, H319) based on structural analogs. Use nitrile gloves, fume hoods, and respiratory protection (NIOSH-approved N95 masks). Store at –20°C in airtight containers to prevent degradation. First-aid measures include immediate skin washing with soap/water and medical consultation for inhalation exposure .

Q. Which analytical techniques are recommended for characterizing purity and structural confirmation?

Employ high-resolution mass spectrometry (HRMS) for molecular weight validation, coupled with <sup>1</sup>H/<sup>13</sup>C NMR to confirm stereochemistry and functional groups (e.g., trimethylsilyloxy, ethynyl). Purity ≥95% can be verified via reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physical properties (e.g., melting point, solubility)?

Experimentally determine properties using differential scanning calorimetry (DSC) for melting points and shake-flask methods for solubility in DMSO, ethanol, or aqueous buffers. Compare results with computational predictions (e.g., ACD/Labs or COSMO-RS models) to resolve inconsistencies .

Q. What mechanistic insights explain the stereoelectronic effects of the trimethylsilyloxy group in this compound’s reactivity?

The trimethylsilyloxy group acts as a steric shield, directing regioselective reactions (e.g., electrophilic attacks) toward the ethynyl moiety. Computational studies (DFT) can map electron density distributions, while <sup>29</sup>Si NMR monitors silyl group stability under varying pH/temperature .

Q. What strategies mitigate by-product formation during derivatization (e.g., sulfate salt synthesis)?

Control reaction stoichiometry (1:1 molar ratio for sulfation) and use scavengers like molecular sieves to absorb excess reagents. Purify via ion-exchange chromatography, as demonstrated in sodium salt derivatives of analogous steroids .

Q. How can stability under physiological conditions be assessed for pharmacological studies?

Conduct accelerated stability testing in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS/MS over 24–72 hours. Identify major degradation products (e.g., hydrolyzed silyl ethers) and adjust formulation using cyclodextrins or lipid nanoparticles .

Q. What in silico models are suitable for predicting toxicity in the absence of experimental data?

Use QSAR tools (e.g., OECD Toolbox, ProTox-II) to estimate LD50 and endocrine disruption potential. Cross-validate with molecular docking against cytochrome P450 enzymes and nuclear receptors (e.g., glucocorticoid receptor) to prioritize in vitro assays .

Methodological Notes

  • Stereochemical Analysis : X-ray crystallography or NOESY NMR is essential for confirming the 3D configuration of the decahydrocyclopenta[a]phenanthrenone core .
  • Impurity Profiling : Combine GC-MS and HPLC-DAD to detect trace organic volatiles or oxidation by-products during long-term storage studies .

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